molecular formula C12H20O2 B1614985 cis-3-Hexenyl 2-methyl-2-pentenoate CAS No. 76649-17-7

cis-3-Hexenyl 2-methyl-2-pentenoate

Cat. No.: B1614985
CAS No.: 76649-17-7
M. Wt: 196.29 g/mol
InChI Key: RTISFZCHFHFOOK-QBGIDEBTSA-N
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Description

cis-3-Hexenyl 2-methyl-2-pentenoate is an organic compound characterized by its unique structural configuration The compound features both Z and E isomers, which refer to the geometric arrangement of substituents around the double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hexenyl 2-methyl-2-pentenoate typically involves the use of stereoselective reactions to ensure the correct geometric configuration. One common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective olefination methods. The choice of method depends on factors such as yield, cost, and scalability. Techniques like catalytic hydrogenation or cross-coupling reactions may also be employed to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

cis-3-Hexenyl 2-methyl-2-pentenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the double bonds are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes.

Scientific Research Applications

cis-3-Hexenyl 2-methyl-2-pentenoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study stereoselective reactions and mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.

    Industry: The compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which cis-3-Hexenyl 2-methyl-2-pentenoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary, but common mechanisms include binding to active sites or altering membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    cis-3-Hexenyl 2-methyl-2-pentenoate: shares similarities with other alkenes and esters, such as [(Z)-hex-3-enyl] acetate and [(E)-2-methylpent-2-enoate].

    [(Z)-hex-3-enyl] acetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.

    [(E)-2-methylpent-2-enoate]: This compound shares the same ester group but differs in the alkene configuration, influencing its chemical behavior.

Uniqueness

This compound is unique due to its specific geometric configuration, which can impact its reactivity, stability, and potential applications. The presence of both Z and E isomers allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

76649-17-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 2-methylpent-2-enoate

InChI

InChI=1S/C12H20O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h6-7,9H,4-5,8,10H2,1-3H3/b7-6-,11-9?

InChI Key

RTISFZCHFHFOOK-QBGIDEBTSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C(=CCC)C

SMILES

CCC=CCCOC(=O)C(=CCC)C

Canonical SMILES

CCC=CCCOC(=O)C(=CCC)C

76649-17-7

Origin of Product

United States

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